Bis(2,2,3,3,3-pentafluoropropyl)amine

Descripción general

Descripción

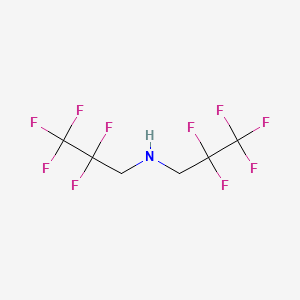

Bis(2,2,3,3,3-pentafluoropropyl)amine is a chemical compound with the molecular formula C6H5F10N and a molecular weight of 281.1 g/mol . It is characterized by the presence of two 2,2,3,3,3-pentafluoropropyl groups attached to an amine nitrogen atom. This compound is known for its high fluorine content, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine typically involves the reaction of 2,2,3,3,3-pentafluoropropylamine with a suitable halogenated precursor under controlled conditions. One common method involves the use of 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atoms on the pentafluoropropyl groups participate in nucleophilic substitution reactions under specific conditions. Key examples include:

Reagents and Conditions:

- Alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMSO, THF) at 0–25°C .

- Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases to deprotonate the amine and activate nucleophilic attack .

Products:

- Substituted amines where fluorine atoms are replaced by nucleophiles such as alkoxy or acyloxy groups .

- Example: Reaction with methyl bis(fluorosulfonyl)imide (CH₃FSI) yields ionic liquids like 1-methyl-1-(2,2,3,3,3-pentafluoropropyl)pyrrolidinium bis(fluorosulfonyl)imide (PfMpyr-FSI) .

Hydrolysis Reactions

Controlled hydrolysis of bis(2,2,3,3,3-pentafluoropropyl)amine produces fluorinated amides or carboxylic acid derivatives.

Conditions:

- Water addition to enamine intermediates at room temperature .

- BF₃·Et₂O as a Lewis acid catalyst for hydrolysis of fluorinated amines .

Products:

- 3,3,3-Trifluoropropionamide and tetrafluoropropionamide derivatives, isolated as rotameric mixtures (e.g., cis:trans ratio of 53:47) .

- ¹⁹F NMR analysis reveals distinct chemical shifts for CF₃ groups (δ: −62.7 ppm for cis, −63.3 ppm for trans) .

Oxidation and Reduction

The compound undergoes redox transformations under controlled conditions:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | H₂O₂, peracids | Mild, RT | Amine oxides |

| Reduction | LiAlH₄, NaBH₄ | THF, 0–25°C | Partially reduced amines |

Stereochemical Considerations

- Diastereomer Formation: Substitution at the pyrrolidine nitrogen generates diastereomers due to restricted rotation, confirmed by ¹H and ¹⁹F NMR .

- Conformational Preferences: Fluorine atoms adopt gauche orientations relative to adjacent C–N bonds (dihedral angle ~63°), stabilizing specific rotamers .

Reaction Mechanism Insights

- Electrophilic Fluorine: The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack .

- Hydrogen Bonding: Fluorine atoms engage in strong hydrogen bonding with solvents or reagents, influencing reaction pathways .

Comparative Reactivity

| Property | This compound | 2,2,3,3,3-Pentafluoropropylamine |

|---|---|---|

| Nucleophilic Reactivity | Enhanced due to dual electron-withdrawing groups | Moderate |

| Thermal Stability | Up to 101–103°C | Lower (decomposes at ~80°C) |

Aplicaciones Científicas De Investigación

Chemistry

Bis(2,2,3,3,3-pentafluoropropyl)amine serves as a valuable building block in the synthesis of fluorinated compounds. These compounds are essential in materials science and pharmaceuticals due to their unique properties:

- Fluorinated Polymers: Utilized in creating polymers that exhibit enhanced thermal stability and chemical resistance.

- Reagents in Organic Synthesis: Acts as a reagent in various organic reactions due to its ability to stabilize reactive intermediates.

Biology

In biological research, this compound is used to study fluorinated biomolecules and their interactions with biological systems:

- Fluorinated Biomolecules: Investigated for their role in drug design and development where fluorination can enhance bioactivity or metabolic stability.

- Mechanistic Studies: Its high electronegativity allows for strong interactions with biomolecules which can lead to conformational changes affecting their activity .

Industry

The compound is also applied in various industrial processes:

- Specialty Chemicals Production: Used in the manufacturing of chemicals with unique properties such as high resistance to degradation.

- Electrolyte Additives: Investigated for use as electrolyte additives in lithium-ion batteries due to their nonflammable nature and stability under operational conditions .

Case Studies

Case Study 1: Fluorinated Polymers

A study demonstrated the use of this compound as a precursor for synthesizing fluorinated polymers. The resulting materials exhibited superior thermal stability compared to conventional polymers. The study highlighted the compound's role in enhancing the performance characteristics of polymeric materials used in high-temperature applications.

Case Study 2: Drug Development

Research involving this compound focused on its application in drug development processes. It was found that incorporating fluorinated groups into drug candidates significantly improved their metabolic stability and bioavailability. This case study underscored the compound's importance in medicinal chemistry where fluorination is often employed to optimize pharmacological properties.

Mecanismo De Acción

The mechanism of action of Bis(2,2,3,3,3-pentafluoropropyl)amine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects .

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3,3-Pentafluoropropylamine: A related compound with a single 2,2,3,3,3-pentafluoropropyl group.

Bis(2,2,3,3,3-pentafluoropropyl) carbonate: A compound with similar fluorinated groups but different functional groups.

Uniqueness

Bis(2,2,3,3,3-pentafluoropropyl)amine is unique due to its dual 2,2,3,3,3-pentafluoropropyl groups, which impart enhanced chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .

Actividad Biológica

Bis(2,2,3,3,3-pentafluoropropyl)amine (BPFPA) is a fluorinated organic compound notable for its unique chemical structure and properties. This article explores the biological activity of BPFPA, focusing on its synthesis, mechanisms of action, and applications in various fields, particularly in biological systems.

Chemical Structure and Properties

BPFPA is characterized by the presence of two 2,2,3,3,3-pentafluoropropyl groups attached to an amine nitrogen atom. Its molecular formula is , and it exhibits high fluorine content which contributes to its distinct physicochemical properties such as thermal stability and resistance to chemical degradation.

Synthesis of this compound

The synthesis of BPFPA typically involves the reaction of 2,2,3,3,3-pentafluoropropylamine with a halogenated precursor. One common method is the use of 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base like sodium hydride or potassium carbonate in an inert solvent such as tetrahydrofuran (THF) at temperatures ranging from 0 to 25°C. This method ensures high yield and purity through controlled reaction conditions.

The biological activity of BPFPA can be attributed to its interaction with molecular targets within biological systems. The high electronegativity of the fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This property can lead to conformational changes in biomolecules that may affect their activity.

Interaction with Biological Molecules

BPFPA has been investigated for its effects on proteins and other biomolecules. Studies indicate that fluorinated compounds like BPFPA can influence protein structure and function due to their unique binding properties. For instance:

- Protein Binding : BPFPA has shown potential for binding with human serum albumin (HSA), which is critical for understanding its bioaccumulation and toxicity profiles .

- Fluorinated Biomolecules : The compound is used in studies exploring the interactions between fluorinated biomolecules and cellular systems.

Biological Activity Studies

Research on the biological activity of BPFPA has revealed several key findings:

- Toxicity Assessments : Preliminary studies suggest that BPFPA exhibits low toxicity levels in vitro. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile.

- Bioaccumulation Potential : As a member of the per- and polyfluoroalkyl substances (PFAS) family, BPFPA's potential for bioaccumulation raises concerns regarding environmental persistence and health impacts .

Case Study: Binding Affinity with Human Serum Albumin

A significant study evaluated the binding affinity of various PFAS compounds with HSA using differential scanning fluorimetry. It was found that increased binding affinities correlate with longer circulatory half-lives and decreased plasma-free fractions of PFAS in the body. Although specific data on BPFPA was not highlighted in this study, its structural similarities to other PFAS suggest comparable behavior regarding protein interactions .

Applications in Research and Industry

BPFPA serves as a valuable building block in the synthesis of advanced materials and chemicals due to its unique properties:

- Materials Science : It is utilized in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Pharmaceuticals : BPFPA's role in synthesizing fluorinated compounds makes it significant in drug development processes where fluorination can enhance bioactivity or metabolic stability .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | Dual pentafluoropropyl groups; high stability | |

| 2,2,3,3,3-Pentafluoropropylamine | Single pentafluoropropyl group | |

| Bis(2,2,3,3,3-pentafluoropropyl)carbonate | Similar fluorinated groups; different functional groups |

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F10N/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCAENPEZRYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)NCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F10N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381992 | |

| Record name | Bis(1H,1H-perfluoropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883498-76-8 | |

| Record name | Bis(1H,1H-perfluoropropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.